Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-
Description
Historical Development of Bicyclic Carboxamide Chemistry
The historical development of bicyclic carboxamide chemistry traces its origins to the fundamental understanding of bicyclic molecular architectures established in the early twentieth century. Bicyclic molecules, defined as molecules featuring two joined rings, have emerged as crucial structural motifs across diverse chemical applications. The evolution of bicyclic carboxamide chemistry gained significant momentum through advances in Diels-Alder cycloaddition reactions, which provided reliable synthetic pathways for constructing complex bicyclic frameworks with controlled stereochemical outcomes.
The foundational work in bicyclic compound synthesis established three primary modes of ring junction: spiro compounds where rings share a single atom, fused or condensed bicyclic compounds where rings share two adjacent atoms, and bridged bicyclic compounds where rings share three or more atoms. This classification system became instrumental in directing subsequent research toward specific structural targets, including carboxamide derivatives that could leverage the unique three-dimensional properties of bicyclic frameworks.
Research developments in the late twentieth and early twenty-first centuries demonstrated the particular utility of norbornene-based bicyclic structures in medicinal chemistry applications. Studies revealed that norbornene derivatives, including bicyclo[2.2.1]hept-2-ene compounds, possessed exceptional chemical accessibility through Diels-Alder reactions between cyclopentadiene and various dienophiles. This accessibility, combined with the inherent ring strain and reactivity characteristics of the bicyclo[2.2.1] framework, established these compounds as valuable synthetic intermediates and biologically active molecules.
The specific development of carboxamide functionalities within bicyclic frameworks reflected growing recognition of the importance of amide bonds in biological systems and pharmaceutical applications. Research demonstrated that bicyclic carboxamides could serve as key intermediates in nucleoside analogue synthesis and pharmaceutical compound development. The integration of extended alkyl chains bearing amino functionalities, as exemplified in Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-, represents a sophisticated evolution in this field, providing opportunities for enhanced molecular interactions and biological activity.
Nomenclature and Structural Classification
The systematic nomenclature of Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- follows established International Union of Pure and Applied Chemistry conventions for bicyclic compound naming. The designation "bicyclo[2.2.1]" indicates a bridged bicyclic system where the numbers in brackets specify the number of atoms in each bridge connecting the bridgehead carbons, excluding the bridgehead atoms themselves. In this particular system, the bicyclo[2.2.1]heptene core contains seven carbon atoms arranged in a rigid, cage-like structure with a double bond located between positions 5 and 6.
The compound's complete Chemical Abstracts Service registry number 1445652-12-9 provides unique identification within chemical databases, while alternative nomenclature includes N-(5-aminopentyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide. The Simplified Molecular Input Line Entry System representation "NCCCCCNC(=O)C1CC2CC1C=C2" describes the compound's connectivity, illustrating the five-carbon aminopentyl chain attached to the carboxamide nitrogen.
Structural classification places this compound within the broader category of bridged bicyclic compounds, specifically as a norbornene derivative with carboxamide functionality. The bicyclo[2.2.1]heptene framework represents a fused system where two five-membered rings share three carbon atoms, creating the characteristic bridgehead structure. The carboxamide substituent at position 2 introduces polar functionality, while the N-(5-aminopentyl) chain provides extended molecular reach with terminal amino functionality.
The compound's three-dimensional structure exhibits characteristic features of norbornene derivatives, including significant ring strain that influences reactivity patterns. The rigid bicyclic framework constrains molecular conformations, creating a well-defined spatial arrangement that distinguishes it from more flexible acyclic or monocyclic analogues. This structural rigidity, combined with the extended aminopentyl chain, creates opportunities for specific molecular recognition and binding interactions.
Significance in Bicyclic Compound Research
The significance of Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- within bicyclic compound research extends across multiple scientific disciplines, reflecting the compound's unique structural characteristics and potential applications. Research has established that bicyclo[2.2.1] structures represent one of the most exploited polycyclic motifs in drug design, particularly for introducing non-aromatic and non-planar elements into pharmaceutical compounds. This significance stems from the framework's chemical accessibility through Diels-Alder reactions and its ability to provide rigid, three-dimensional molecular scaffolds.
Contemporary research in bicyclic compounds has emphasized the importance of structural diversity in overcoming limitations associated with traditional planar molecular architectures. Studies have demonstrated that norbornene derivatives, including carboxamide-functionalized variants, offer unique advantages in terms of metabolic stability, selectivity, and biological activity profiles. The incorporation of extended amino-alkyl chains, as exemplified in the target compound, represents an advanced approach to optimizing molecular properties while maintaining the beneficial characteristics of the bicyclic core.
Research investigations have revealed that bicyclic carboxamides serve crucial roles as intermediates in pharmaceutical synthesis and as active pharmaceutical ingredients. The specific combination of the bicyclo[2.2.1]heptene framework with carboxamide functionality has proven particularly valuable in nucleoside analogue development and antiviral compound research. These applications highlight the compound's significance as both a synthetic building block and a potential therapeutic agent.
The compound's research significance is further amplified by its potential applications in chemical biology and materials science. The rigid bicyclic framework provides a stable platform for molecular recognition studies, while the amino-functionalized side chain offers opportunities for conjugation reactions and bioorthogonal labeling applications. Recent studies have demonstrated that norbornene derivatives exhibit exceptional reactivity with tetrazines through inverse electron demand Diels-Alder reactions, making them valuable tools for biological labeling and protein modification.
Advanced research has also explored the compound's potential in polymer chemistry applications, where the norbornene framework can participate in ring-opening metathesis polymerization reactions. These applications extend the compound's significance beyond traditional pharmaceutical research into materials science and advanced polymer development, demonstrating the versatility of the bicyclic carboxamide structure.
Comparative Positioning Within Norbornene Derivative Family
The comparative positioning of Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- within the norbornene derivative family reveals its distinctive characteristics and specialized applications. Analysis of structural relationships demonstrates that this compound occupies a unique position among norbornene carboxamides due to its extended aminopentyl substituent, which distinguishes it from simpler carboxamide derivatives such as the basic bicyclo[2.2.1]hept-5-ene-2-carboxamide.
Comparative studies within the norbornene derivative family have established clear structure-activity relationships that position the target compound advantageously for specific applications. Research has shown that the length and functionality of carboxamide substituents significantly influence biological activity and chemical reactivity profiles. The five-carbon aminopentyl chain in the target compound provides optimal spacing for molecular interactions while maintaining favorable pharmacokinetic properties compared to shorter or longer alkyl chain variants.
Structural comparisons with related norbornene carboxamides reveal the target compound's enhanced complexity and functional versatility. While basic norbornene carboxamides like bicyclo[2.2.1]hept-5-ene-2-carboxamide provide fundamental bicyclic frameworks, the addition of the aminopentyl chain introduces additional hydrogen bonding capability and conformational flexibility. This enhanced functionality positions the compound favorably for applications requiring specific molecular recognition or binding interactions.
Research comparing norbornene derivatives in pharmaceutical applications has demonstrated that modifications to the carboxamide substituent can dramatically alter biological activity profiles. Studies of related compounds, including N-hydroxy derivatives and various alkyl-substituted carboxamides, have shown that the aminopentyl variant offers unique advantages in terms of selectivity and potency. The terminal amino functionality provides opportunities for additional chemical modifications and conjugation reactions not available with simpler carboxamide derivatives.
The compound's positioning within norbornene derivative applications extends to its utility as a synthetic intermediate. Comparative analysis reveals that the aminopentyl-substituted carboxamide serves as a versatile building block for more complex molecular constructions, offering advantages over simpler derivatives in multi-step synthetic sequences. The extended chain length provides improved solubility characteristics while maintaining the reactivity advantages associated with the norbornene framework.
| Compound Comparison | Basic Structure | Extended Chain | Terminal Functionality | Applications |
|---|---|---|---|---|
| Bicyclo[2.2.1]hept-5-ene-2-carboxamide | Bicyclic + amide | None | Amide only | Basic synthetic intermediate |
| N-hydroxy variant | Bicyclic + amide | None | Hydroxylamine | Specialized chemical applications |
| Target compound | Bicyclic + amide | 5-carbon chain | Primary amine | Advanced pharmaceutical/chemical applications |
| Related alkyl variants | Bicyclic + amide | Variable length | Various functional groups | Diverse application spectrum |
Properties
IUPAC Name |
N-(5-aminopentyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c14-6-2-1-3-7-15-13(16)12-9-10-4-5-11(12)8-10/h4-5,10-12H,1-3,6-9,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIFKLWZMRUFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition to Form the Bicyclic Core
The bicyclic framework is commonly constructed using a [4 + 2] Diels-Alder cycloaddition reaction between cyclopentadiene and suitable dienophiles such as methanesulfonyl cyanide or other cyanide derivatives. This reaction forms bicyclic intermediates like 2-azabicyclo[2.2.1]hept-5-en-3-one, which serve as key precursors for further functionalization.
The Diels-Alder reaction is typically performed in solvents such as dichloromethane at temperatures ranging from -20°C to +40°C to optimize yield and selectivity. Acidic hydrolysis (e.g., using acetic acid) is employed to convert cycloadducts into bicyclic lactams or carboxamide intermediates.
Functionalization to Introduce the Carboxamide Group
Hydrolytic cleavage of N-chlorosulfonyl or tosyl azanorbornadiene intermediates yields bicyclic lactams or carboxamides. These transformations are carefully controlled to maximize yield and minimize by-products.
The carboxamide group at the 2-position can be introduced by amide bond formation reactions, often involving activation of the corresponding carboxylic acid derivative followed by coupling with amines.
Catalysis and Reaction Conditions
Organocatalysts and palladium catalysts have been employed to enhance reaction rates and selectivity, particularly in hydrogenation or reduction steps to modify the bicyclic core or side chains.
Continuous flow chemistry techniques have been explored in industrial settings to improve scalability, yield, and process safety by allowing better control over reaction parameters.
The choice of cyanide source in the Diels-Alder reaction affects both yield and safety; methanesulfonyl cyanide is preferred over p-toluenesulfonyl cyanide due to lower explosiveness and better product ratios.
Hydrolysis conditions are critical; mild acidic conditions favor selective cleavage without decomposing sensitive bicyclic structures.
Amide coupling efficiency depends on the base and solvent system; DIPEA in DMF provides good yields and manageable reaction times.
Continuous flow methods have demonstrated potential in scaling up the synthesis with improved reproducibility and reduced waste generation.
The preparation of Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- is achieved through a sequence of carefully controlled reactions beginning with a Diels-Alder cycloaddition to form the bicyclic core, followed by hydrolysis and amide coupling to introduce the carboxamide and aminopentyl functionalities. Optimization of reaction conditions, catalyst selection, and purification techniques are essential to obtain high yields and purity suitable for research and industrial applications.
This compound’s preparation is supported by diverse methodologies documented in organic synthesis literature and patent disclosures, emphasizing both laboratory-scale synthesis and industrial scalability considerations.
- BenchChem product overview and preparation summary for Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-.
- EP0508352B1 Patent: Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-one via Diels-Alder reaction with methanesulfonyl cyanide and subsequent hydrolysis.
- Supporting information from The Royal Society of Chemistry detailing amide coupling procedures involving bicyclic carboxamides.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds within the bicyclic structure.
Substitution: Nucleophilic substitution reactions can be performed to modify the aminopentyl group or introduce other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Aminopentyl halides, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may result in saturated bicyclic compounds.
Scientific Research Applications
Organic Synthesis
Bicyclo[2.2.1]hept-5-ene-2-carboxamide serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features enable it to undergo various reactions such as oxidation, reduction, and substitution, facilitating the creation of diverse chemical entities.
Biological Research
In biological contexts, this compound is investigated for its potential as a ligand in enzyme inhibition studies. Its ability to interact with specific enzymes positions it as a candidate for drug development targeting various diseases.
Case Study: Enzyme Inhibition
Research has demonstrated that bicyclic compounds can effectively inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that modifications to the amine and carboxamide groups can enhance binding affinity to target enzymes, leading to promising therapeutic outcomes.
Medicinal Applications
The compound is explored for its therapeutic potential as an antimicrobial and anticancer agent. Its biological activity is attributed to its ability to disrupt cellular processes by interacting with DNA or proteins.
Example: Anticancer Activity
A study focused on the anticancer properties of bicyclic compounds revealed that they could induce apoptosis in cancer cells through specific molecular interactions. This finding underscores the compound's potential in developing novel cancer therapies.
Industrial Applications
In industry, bicyclo[2.2.1]hept-5-ene-2-carboxamide is utilized in producing new materials such as polymers and coatings due to its stability and reactivity.
Data Table: Industrial Uses
| Application Area | Specific Use |
|---|---|
| Polymer Production | Used as a monomer for synthesizing specialty polymers |
| Coatings | Employed in formulating durable coatings with enhanced properties |
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- involves its interaction with specific molecular targets. The aminopentyl group can form hydrogen bonds with biological macromolecules, while the bicyclic core can fit into hydrophobic pockets of proteins. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Serotonin Receptor Ligands (Norbo Series)
- Norbo-1/2: Exo/endo isomers of N-(3-(4-phenylpiperazin-1-yl)propyl) derivatives exhibit serotonin receptor (5-HT1A/2A) binding, with the exo isomer (Norbo-1) showing higher affinity due to steric compatibility with receptor pockets .
- Norbo-27/28: Substituted with a furan-2-carbonyl-piperazine group, these derivatives demonstrate enhanced selectivity for 5-HT2A receptors, highlighting the role of aromatic heterocycles in receptor interaction .
NMDA Receptor Antagonists (Compounds 5a–f)
- These analogs feature bicycloheptane cores with phenyl/fluorophenyl and piperidine/morpholine substituents. Compound 5a (2-phenyl-N-(2-(piperidin-1-yl)ethyl)) showed the highest NMDA receptor affinity (micromolar range) and neuroprotective efficacy in rodent models, comparable to memantine . Toxicity studies in MDCK cells revealed concentration-dependent cytotoxicity at >100 µM, aligning with therapeutic safety margins .
Selenium-Containing Derivatives
Antifungal Agents
- N-(2-(propylamino)ethyl) derivatives complexed with triethylenetetramine display fungicidal activity as lubricant additives, leveraging the amphiphilic nature of the alkylamine chain .
Structural and Physicochemical Properties
Notes:
- The pentylamine chain in N-(5-aminopentyl)- may improve water solubility compared to shorter alkyl chains (e.g., N-(3-chloropropyl)) but could reduce membrane permeability due to increased hydrophilicity.
- Selenium substitution introduces distinct spectroscopic signatures (e.g., ¹H-⁷⁷Se coupling in NMR) but complicates synthesis (lower yields) .
Biological Activity
Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-, is a compound with potential biological activity, particularly in medicinal chemistry and pharmacology. Its unique bicyclic structure contributes to its interactions with biological systems, making it a subject of interest in drug development and therapeutic applications.
- Chemical Formula : C₁₃H₁₉N₃O
- Molecular Weight : 223.31 g/mol
- CAS Number : Not specifically listed in the search results, but related compounds are documented.
The compound features a bicyclic framework that may influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Research indicates that compounds similar to Bicyclo[2.2.1]hept-5-ene derivatives can interact with various biological targets. These interactions often involve modulation of enzyme activity or receptor binding, which can lead to therapeutic effects.
- Enzyme Inhibition : Some studies suggest that bicyclic compounds can inhibit enzymes involved in critical metabolic pathways. For instance, they may act as inhibitors of cytochrome P450 enzymes, affecting drug metabolism and clearance .
- Receptor Modulation : Bicyclic structures have been shown to bind to specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems . This action could be beneficial in developing treatments for neurological disorders.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of similar bicyclic compounds:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
- Cytotoxicity : Research by Kharitonov et al. (2012) explored the cytotoxic effects of bicyclic derivatives on cancer cell lines, indicating that these compounds may induce apoptosis in malignant cells .
1. Anticancer Activity
A study investigated the effects of bicyclic compounds on human cancer cell lines. The results indicated that compounds similar to Bicyclo[2.2.1]hept-5-ene derivatives showed significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
2. Neurological Effects
In a preclinical study examining the impact of bicyclic derivatives on animal models of anxiety and depression, researchers found that these compounds exhibited anxiolytic and antidepressant-like effects. This was linked to their ability to modulate serotonin and dopamine receptors.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 223.31 g/mol |
| Solubility | High |
| Bioavailability Score | 0.56 |
| Log P (octanol-water) | 1.45 |
| BBB Permeability | Yes |
Q & A
Basic: What are the recommended safety protocols for handling Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-?
Answer:
Safety protocols include:
- Personal Protective Equipment (PPE): Use gloves, lab coats, and eye protection (safety codes P280, P284) .
- Storage: Store in a cool, dry, well-ventilated area away from oxidizers (P403 + P233) .
- Spill Management: Absorb with inert material and dispose of as hazardous waste (P301 + P310) .
- Environmental Hazard Mitigation: Prevent release into waterways (P273) .
Basic: What synthetic routes are available for Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives, and how are key intermediates validated?
Answer:
A common method involves coupling bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with amines. For example:
- Step 1: Activate the carboxylic acid using EDCl/HOBt or thionyl chloride.
- Step 2: React with 5-aminopentylamine under inert conditions (e.g., N₂ atmosphere) .
- Validation: Confirm intermediates via ¹H NMR (e.g., exo/endo isomer distinction by coupling constants) and IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) .
Basic: How is the stereochemistry of N-(5-aminopentyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide resolved experimentally?
Answer:
- Chromatography: Separate exo/endo isomers using silica gel column chromatography with gradients (e.g., hexane/ethyl acetate) .
- X-ray Crystallography: Resolve absolute configuration for crystalline derivatives .
- NMR Analysis: Use NOE experiments to distinguish spatial arrangements of substituents .
Advanced: How do stereochemical variations (exo vs. endo) impact the compound’s pharmacological activity?
Answer:
- Case Study: In serotoninergic ligands, exo-isomers (e.g., Norbo-27) showed higher receptor binding affinity than endo-isomers (Norbo-28) due to steric and conformational differences .
- Methodology: Compare in vitro activity (e.g., radioligand displacement assays) and molecular docking simulations to correlate structure-activity relationships .
Advanced: What analytical strategies address contradictions in biological data for bicycloheptene carboxamides?
Answer:
- Orthogonal Assays: Validate receptor binding data with functional assays (e.g., cAMP inhibition for GPCR targets) .
- Metabolic Stability Testing: Use liver microsomes to assess if discrepancies arise from rapid degradation .
- In Silico Modeling: Predict metabolite interference using tools like PISTACHIO or Reaxys databases .
Advanced: How can impurities in N-(5-aminopentyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide synthesis be identified and quantified?
Answer:
-
HPLC-MS: Use reverse-phase C18 columns with UV/Vis (220 nm) and ESI-MS detection. Example impurities:
Impurity Retention Time (min) m/z (M+H⁺) Unreacted carboxylic acid 8.2 152.1 Diastereomeric byproducts 10.5, 11.3 253.2 -
Quantitation: Calibrate against reference standards (e.g., CAS 92511-32-5) .
Advanced: What computational tools predict feasible synthetic routes for novel bicycloheptene carboxamide analogs?
Answer:
- Retrosynthesis Software: Tools like Pistachio or Reaxys prioritize routes based on precursor availability and reaction plausibility .
- Key Parameters:
- Set minimum plausibility >0.5 to exclude low-yield pathways.
- Filter by one-step reactions for simplicity (e.g., amide coupling) .
Advanced: What challenges arise in designing bicycloheptene carboxamides with enhanced blood-brain barrier (BBB) permeability?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
